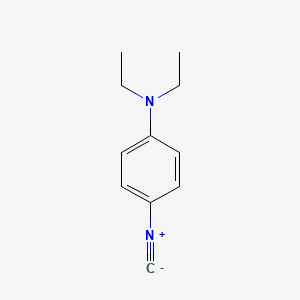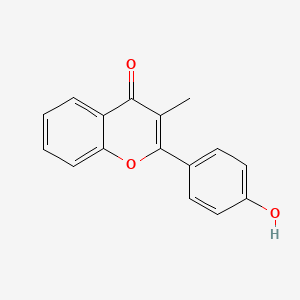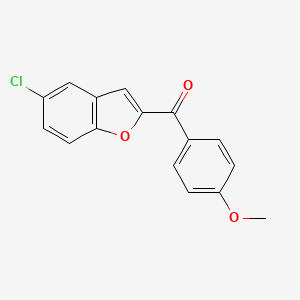
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone
Descripción general
Descripción
“(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone” is a synthetic compound with a complex structure . It has a molecular weight of 286.71 . The IUPAC name for this compound is (5-chloro-1-benzofuran-2-yl) (4-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11ClO3/c1-19-13-5-2-10 (3-6-13)16 (18)15-9-11-8-12 (17)4-7-14 (11)20-15/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Imaging of LRRK2 Enzyme in Parkinson's Disease
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone derivatives have been explored in the context of Parkinson's disease. A study by Wang et al. (2017) synthesized a PET agent for imaging the LRRK2 enzyme, a target in Parkinson's research. This agent, [11C]HG-10-102-01, was developed to enhance the understanding of Parkinson's disease mechanisms (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Compounds related to (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone have been evaluated for antimicrobial activity. Chaudhari (2012) synthesized derivatives showing interesting antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of derivatives have been a point of interest. Lakshminarayana et al. (2009) characterized the crystal structure of a related compound, providing insights into its molecular arrangement and potential applications in material science (Lakshminarayana et al., 2009).
Molecular Docking and Antiviral Activity
FathimaShahana and Yardily (2020) focused on the synthesis and molecular docking of a similar compound to understand its antiviral activity. This research provides a foundation for developing new antiviral drugs (FathimaShahana & Yardily, 2020).
Role in Crystal Packing of Derivatives
Sharma et al. (2019) investigated the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives containing (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone. This study is crucial for understanding the material properties of these compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antifungal Activity
Lv et al. (2013) synthesized novel derivatives and evaluated their antifungal activity. The study revealed the potential of these compounds in developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Corrosion
InhibitionThe application of these compounds in corrosion inhibition was explored by Yadav et al. (2015). They investigated the inhibition efficiency of related pyrazole derivatives for mild steel in hydrochloric acid solution, demonstrating the potential of these compounds in industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Antileishmanial and Antioxidant Agents
Patil et al. (2017) synthesized a series of benzofuran-3-yl-4-methoxyphenyl methanone derivatives and evaluated them for antileishmanial and antioxidant activities. Their research suggests the potential of these compounds in treating leishmaniasis and oxidative stress-related disorders (Patil, Bollikonda, Patil, Sangshetti, Bobade, Asrondkar, Reddy, & Shinde, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRMSQFZNENME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



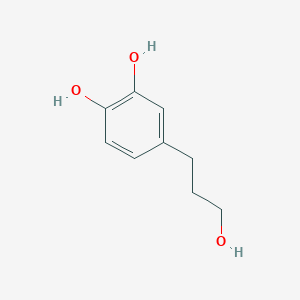
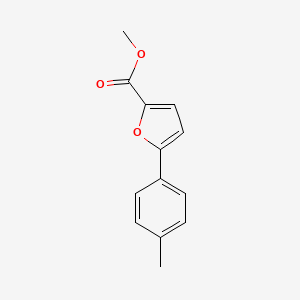
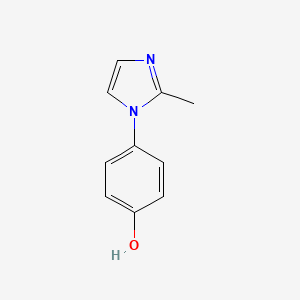
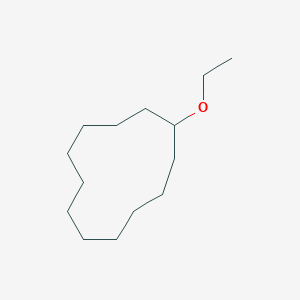
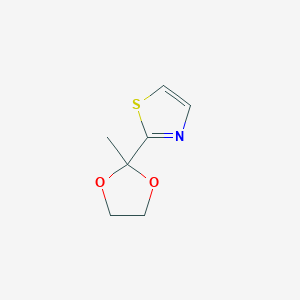
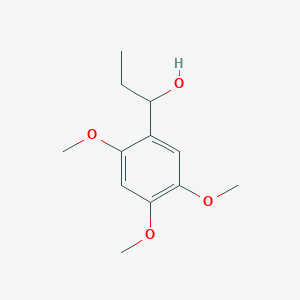
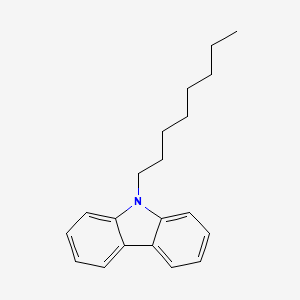
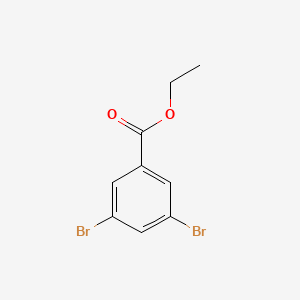
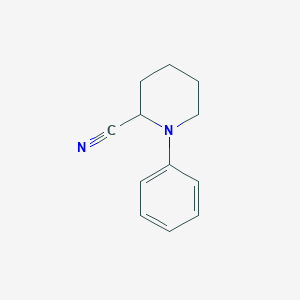
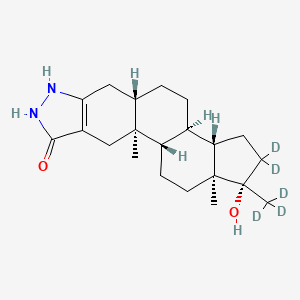
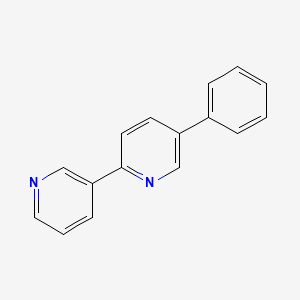
![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)
